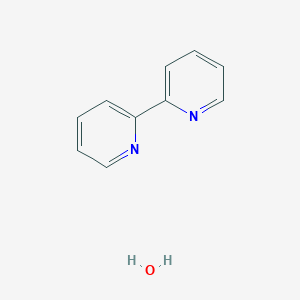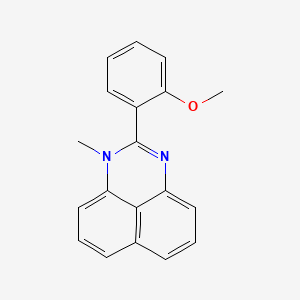
Perimidine, 2-(o-methoxyphenyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perimidine, 2-(o-methoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the family of perimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perimidine, 2-(o-methoxyphenyl)-1-methyl- typically involves the condensation of o-methoxybenzaldehyde with appropriate amines under specific reaction conditions. One common method involves the use of o-methoxybenzaldehyde, nitroethane, and n-butylamine in toluene, followed by reduction with iron and hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through steam distillation and extraction.
Industrial Production Methods
Industrial production of Perimidine, 2-(o-methoxyphenyl)-1-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Perimidine, 2-(o-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the perimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Perimidine, 2-(o-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Perimidine, 2-(o-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(o-hydroxyphenyl)perimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-phenylperimidine: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the o-methoxyphenyl group in Perimidine, 2-(o-methoxyphenyl)-1-methyl- imparts unique chemical properties, such as increased reactivity and potential for forming intramolecular hydrogen bonds
Eigenschaften
CAS-Nummer |
63656-60-0 |
|---|---|
Molekularformel |
C19H16N2O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-methylperimidine |
InChI |
InChI=1S/C19H16N2O/c1-21-16-11-6-8-13-7-5-10-15(18(13)16)20-19(21)14-9-3-4-12-17(14)22-2/h3-12H,1-2H3 |
InChI-Schlüssel |
WQHKWSLHTMSJAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


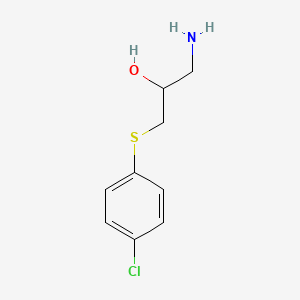
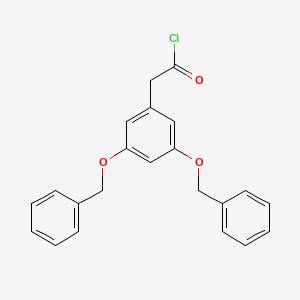
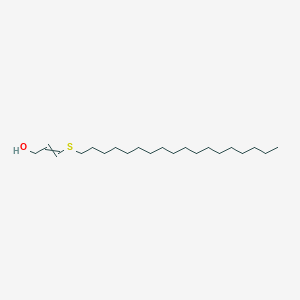
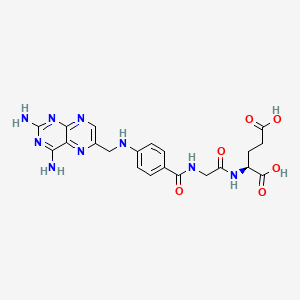
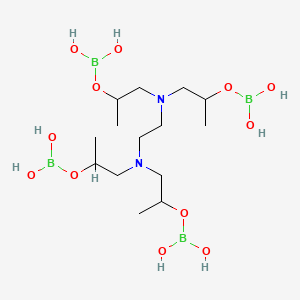
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
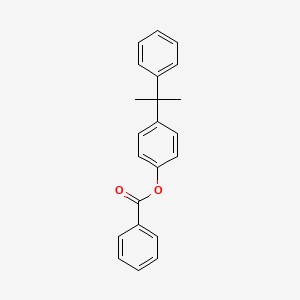
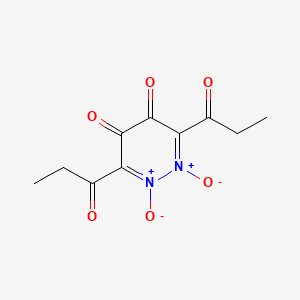

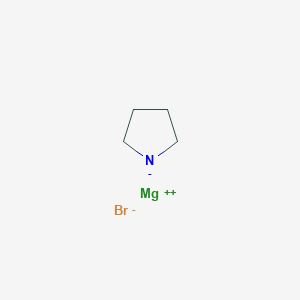

![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
